molecular formula C13H11BrFNO2S B1273620 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide CAS No. 260969-08-2

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide

Cat. No.: B1273620
CAS No.: 260969-08-2
M. Wt: 344.2 g/mol
InChI Key: SFYHVQBHPYZLHF-UHFFFAOYSA-N
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Description

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromomethyl group attached to a benzenesulfonamide structure, with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide typically involves the bromination of a suitable precursor, followed by sulfonamide formation. One common method involves the bromination of 4-methylbenzenesulfonamide using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting bromomethyl derivative is then reacted with 4-fluoroaniline to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Sulfone derivatives are formed.

    Reduction: Amine derivatives are produced.

Scientific Research Applications

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)benzenesulfonamide
  • N-(4-fluorophenyl)benzenesulfonamide
  • 4-(bromomethyl)-N-(4-chlorophenyl)benzenesulfonamide

Uniqueness

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide is unique due to the presence of both bromomethyl and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c14-9-10-1-7-13(8-2-10)19(17,18)16-12-5-3-11(15)4-6-12/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYHVQBHPYZLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)S(=O)(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373722
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260969-08-2
Record name 4-(bromomethyl)-N-(4-fluorophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260969-08-2
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